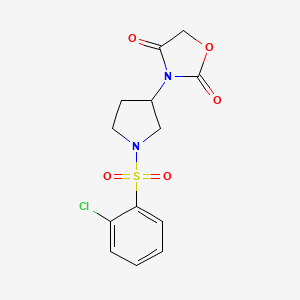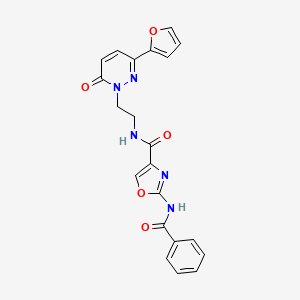
erythro-N-Boc-L-homophenylalanine epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythro-N-Boc-L-homophenylalanine epoxide is a chemical compound with the CAS Number: 799559-75-4 . It has a molecular weight of 277.36 and its IUPAC name is 4,5-anhydro-3-[(tert-butoxycarbonyl)amino]-1,2,3-trideoxy-1-phenyl-D-erythro-pentitol .
Molecular Structure Analysis
The InChI code for erythro-N-Boc-L-homophenylalanine epoxide is 1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3, (H,17,18)/t13-,14+/m0/s1 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Erythro-N-Boc-L-homophenylalanine epoxide is a white powder . It has a melting point of 74-80°C . The compound should be stored at temperatures between 0-8°C .Scientific Research Applications
- Erythro-N-Boc-L-homophenylalanine epoxide is utilized in proteomics studies. Researchers employ it to investigate protein structures, functions, and interactions. Its reactivity with amino acid residues allows for selective modification of proteins, aiding in the identification and characterization of protein targets .
- As an epoxide, this compound can act as an enzyme inhibitor. Researchers explore its effects on specific enzymes, inhibiting their activity. By understanding enzyme inhibition mechanisms, scientists gain insights into disease pathways and drug development .
- Erythro-N-Boc-L-homophenylalanine epoxide serves as a valuable tool in chemical biology. It enables the study of enzyme-substrate interactions, substrate specificity, and enzyme kinetics. Medicinal chemists also investigate its potential as a scaffold for designing enzyme inhibitors or modulators .
- This compound finds application in peptide synthesis. Its Boc (tert-butoxycarbonyl) protecting group ensures controlled amino acid coupling during solid-phase peptide synthesis. Researchers use it to construct complex peptides and peptidomimetics .
- Erythro-N-Boc-L-homophenylalanine epoxide possesses a chiral center, making it useful for asymmetric synthesis. Chemists exploit its stereochemistry to create enantiomerically pure compounds. It participates in asymmetric catalysis reactions, contributing to the synthesis of bioactive molecules .
- Scientists employ this compound as a chemical probe to validate biological targets. By selectively modifying proteins or enzymes, they assess their roles in cellular processes. This approach aids in target identification and validation for drug discovery .
Proteomics Research
Enzyme Inhibition Studies
Chemical Biology and Medicinal Chemistry
Peptide Synthesis and Solid-Phase Chemistry
Chiral Synthesis and Asymmetric Catalysis
Chemical Biology Probes and Target Validation
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-3-phenylpropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDJHEUSBYIOGK-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)[C@H]2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
erythro-N-Boc-L-homophenylalanine epoxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione](/img/structure/B2545892.png)
![(5R,8S)-10-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2545894.png)

![2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2545897.png)
![5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2545898.png)
![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2545899.png)


![N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545903.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2545905.png)


![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)